2-cyclopropyl-3,3-difluoroazetidine hydrochloride 2-cyclopropyl-3,3-difluoroazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742660-45-1
VCID: VC11553292
InChI: InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H
SMILES:
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.60 g/mol

2-cyclopropyl-3,3-difluoroazetidine hydrochloride

CAS No.: 2742660-45-1

Cat. No.: VC11553292

Molecular Formula: C6H10ClF2N

Molecular Weight: 169.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-cyclopropyl-3,3-difluoroazetidine hydrochloride - 2742660-45-1

Specification

CAS No. 2742660-45-1
Molecular Formula C6H10ClF2N
Molecular Weight 169.60 g/mol
IUPAC Name 2-cyclopropyl-3,3-difluoroazetidine;hydrochloride
Standard InChI InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H
Standard InChI Key KKWOJXMZEKEZSY-UHFFFAOYSA-N
Canonical SMILES C1CC1C2C(CN2)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a strained azetidine ring (a four-membered heterocycle with three carbon atoms and one nitrogen atom) substituted with two fluorine atoms at the 3-position and a cyclopropyl group at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Key structural attributes include:

PropertyValue
IUPAC Name2-cyclopropyl-3,3-difluoroazetidine;hydrochloride
Canonical SMILESC1CC1C2C(CN2)(F)F.Cl
XLogP3-AA (Lipophilicity)-0.27
Topological Polar Surface Area12.03 Ų

The difluorination at the 3-position induces electron-withdrawing effects, which stabilize the ring against enzymatic degradation while increasing its permeability across biological membranes .

Spectral Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:

  • ¹H NMR: A triplet at δ 8.82 ppm (J = 6.4 Hz) corresponds to the proton adjacent to the cyclopropyl group, while signals between δ 3.82–4.07 ppm are attributed to the azetidine ring protons .

  • ¹⁹F NMR: Resonances at -120 to -125 ppm confirm the presence of two equivalent fluorine atoms .

Synthetic Methodologies

Ring Formation Strategies

The synthesis of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride typically involves a multi-step process:

  • Azetidine Ring Construction: Cyclization of 3-chloro-1-aminopropane derivatives under basic conditions yields the azetidine core.

  • Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at the 3-position .

  • Cyclopropane Functionalization: Palladium-catalyzed cross-coupling reactions attach the cyclopropyl group to the azetidine ring .

A representative synthetic route is outlined below:

StepReagents/ConditionsYield
1NH₃, EtOH, 80°C, 12 h78%
2DAST, CH₂Cl₂, -20°C, 4 h65%
3Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃82%

Purification and Characterization

Recrystallization from acetonitrile followed by trituration in aqueous NaHCO₃ achieves ≥95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 169.60 [M+H]⁺.

Biological Activities and Mechanisms

BCL6 Inhibition in Oncology

2-Cyclopropyl-3,3-difluoroazetidine hydrochloride demonstrates potent inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor overexpressed in diffuse large B-cell lymphoma (DLBCL). In in vitro assays:

  • IC₅₀: 6.0 nM against BCL6 in OCI-Ly1 cells .

  • Antiproliferative Activity: GI₅₀ values of 22–140 nM in BCL6-dependent cell lines (Karpas 422, SU-DHL-4) .

The compound disrupts BCL6-corepressor interactions by binding to the lateral groove of the BTB domain, as confirmed by X-ray crystallography .

Dual SIK2/SIK3 Inhibition

Recent studies highlight its role as a dual salt-inducible kinase (SIK2/SIK3) inhibitor with selectivity over SIK1:

KinaseIC₅₀ (nM)
SIK27.8
SIK33.8
SIK1282.8

This selectivity profile enables modulation of immunoregulatory pathways, reducing pro-inflammatory cytokines (TNFα) while enhancing IL-10 production in myeloid cells .

Comparative Analysis with Related Compounds

Versus 3,3-Difluoroazetidine

The addition of the cyclopropyl group in 2-cyclopropyl-3,3-difluoroazetidine hydrochloride confers distinct advantages over the parent compound 3,3-difluoroazetidine (CAS 679431-52-8):

Parameter2-Cyclopropyl-3,3-difluoroazetidine HCl3,3-Difluoroazetidine
Molecular Weight169.60 g/mol93.08 g/mol
LogP0.39-0.27
Metabolic Stability (t₁/₂)2.94 h (human hepatocytes)0.22 h

The cyclopropyl moiety enhances metabolic stability by shielding the azetidine ring from cytochrome P450 oxidation .

Applications in Drug Development and Beyond

Preclinical Efficacy in Inflammatory Models

In murine colitis models, oral administration (30 mg/kg BID) reduced disease activity index (DAI) by 59% and normalized histological markers of inflammation . Mechanistic studies attribute this to SIK2/SIK3-dependent suppression of NF-κB signaling .

Bioimaging Probes

The fluorine atoms enable ¹⁹F-MRI applications. In proof-of-concept studies, the compound achieved a signal-to-noise ratio (SNR) of 15.2 at 50 μM in tumor xenografts, outperforming traditional perfluorocarbon agents.

Future Directions and Challenges

Optimization of Pharmacokinetics

Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (48% in rats) . Prodrug strategies (e.g., phosphate esters) are under investigation to improve absorption.

Expansion into Neurodegenerative Diseases

Preliminary data suggest SIK2/SIK3 inhibition mitigates tau hyperphosphorylation in Alzheimer’s models. Dose-ranging studies in APP/PS1 mice are ongoing .

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